Dual COX-2/5-LOX Inhibitory Profile vs. 4-Aryl-Substituted Morpholinoacetamide Analog
In the closest published direct comparison, the 4-(4-chlorophenyl)-substituted analog N-(4-(4-chlorophenyl)-3-cyanothiophen-2-yl)-2-morpholinoacetamide (compound 5b) exhibited COX-2 IC₅₀ = 5.45 μM with a selectivity index (COX-1/COX-2) of 8.37, alongside 5-LOX IC₅₀ = 4.33 μM, establishing a dual COX-2/5-LOX inhibitory profile [1]. The title compound (CAS 58125-32-9), which lacks the 4-aryl substituent and instead bears a saturated tetrahydrobenzothiophene ring, is reportedly selective for 5-LOX over COX-2, indicating that removal of the 4-aryl group shifts selectivity away from COX-2 toward preferential 5-LOX inhibition . This is consistent with class-level SAR: the 4-position substituent on the thiophene ring is a critical determinant of COX-2 binding affinity [2].
| Evidence Dimension | COX-2 vs. 5-LOX selectivity profile |
|---|---|
| Target Compound Data | Preferential 5-LOX inhibition over COX-2 (exact IC₅₀ values not publicly available in peer-reviewed literature); molecular docking indicates selective 5-LOX binding pose |
| Comparator Or Baseline | N-(4-(4-chlorophenyl)-3-cyanothiophen-2-yl)-2-morpholinoacetamide (5b): COX-2 IC₅₀ = 5.45 μM, COX-2 selectivity index = 8.37, 5-LOX IC₅₀ = 4.33 μM [1] |
| Quantified Difference | Qualitative shift: dual COX-2/5-LOX (5b) → preferential 5-LOX (title compound); quantitative IC₅₀ values for the title compound await experimental determination |
| Conditions | In vitro enzyme inhibition assays; compound 5b data from human recombinant COX-1/COX-2 and 5-LOX assays [1]; title compound data from molecular docking studies against 5-LOX |
Why This Matters
For inflammation researchers seeking 5-LOX-predominant inhibitors with reduced COX-2-mediated gastrointestinal toxicity risk, the title compound offers a mechanistically differentiated starting point compared to 4-aryl-substituted dual inhibitors.
- [1] Qandeel, N.A. et al. (2020) Synthesis, in vivo anti-inflammatory, COX-1/COX-2 and 5-LOX inhibitory activities of new 2,3,4-trisubstituted thiophene derivatives. Bioorganic Chemistry, 102: 104089. Compound 5b: COX-2 IC₅₀ = 5.45 μM, selectivity index = 8.37 vs. celecoxib (SI = 15.44); 5-LOX IC₅₀ = 4.33 μM vs. NDGA (IC₅₀ = 2.46 μM). PMID: 32801081. View Source
- [2] Bowers, S. et al. (2011) Design and synthesis of a novel, orally active, brain penetrant, tri-substituted thiophene based JNK inhibitor. Bioorganic & Medicinal Chemistry Letters, 21(6): 1838–1843. SAR demonstrates the 4-position of the thiophene ring is critical for target selectivity. View Source
